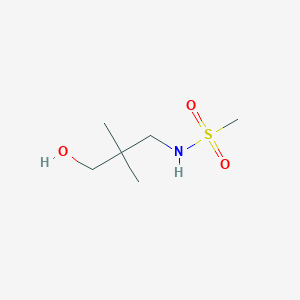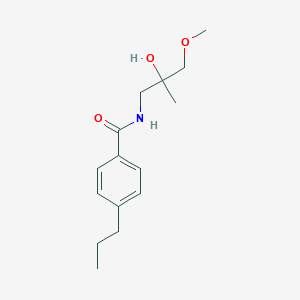
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide, also known as JNJ-17203212, is a small molecule antagonist of the TRPV1 receptor. This receptor is a member of the transient receptor potential (TRP) family and is involved in the perception of pain and temperature sensation. The TRPV1 receptor is also implicated in various pathological conditions, such as chronic pain, inflammation, and cancer. Therefore, JNJ-17203212 has been investigated as a potential therapeutic agent for these conditions.
科学的研究の応用
This absence of direct matches might indicate that research specifically targeting N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide is scarce or possibly unpublished in the accessible academic databases. Research on benzamide derivatives often explores their roles in medicinal chemistry, materials science, and catalysis, given their versatile chemical frameworks that can be tailored for specific functions.
Biosensors : Some benzamide derivatives have been used in the development of biosensors. For example, a study described the creation of a highly sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of benzamide compounds in enhancing biosensor functionality (Karimi-Maleh et al., 2014).
Antibacterial Agents : Research into benzamide derivatives has also extended into creating potent antibacterial agents. A study highlighted the synthesis and characterization of benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, which demonstrated improved pharmaceutical properties and potent antistaphylococcal activity (Haydon et al., 2010).
Photocatalytic Degradation : Another application of benzamide derivatives is in the field of environmental science, where they are used as supports for photocatalytic degradation. A study explored the use of titanium dioxide-loaded adsorbent supports for the enhanced rate of mineralization of pollutants, indicating the utility of these compounds in environmental remediation efforts (Torimoto et al., 1996).
特性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-5-12-6-8-13(9-7-12)14(17)16-10-15(2,18)11-19-3/h6-9,18H,4-5,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBIREKDUJRGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

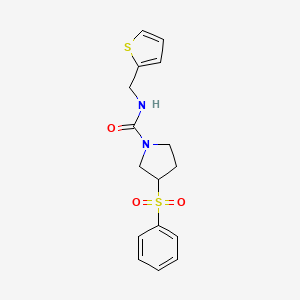

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2878193.png)
![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)
![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)

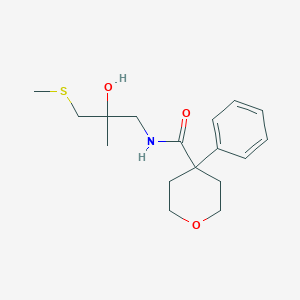
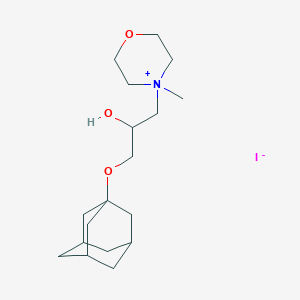
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)
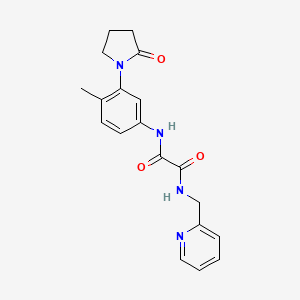
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)
